molecular formula C10H11NOS2 B1363995 3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one CAS No. 78570-34-0

3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one

Cat. No. B1363995
CAS RN: 78570-34-0
M. Wt: 225.3 g/mol
InChI Key: AATMJUDJDOFFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one” is a chemical compound with a molecular weight of 225.33 . It is also known as "3,3-Bis(methylsulfanyl)-1-(pyridin-3-yl)prop-2-en-1-one" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C10H11NOS2/c1-13-10(14-2)6-9(12)8-4-3-5-11-7-8/h3-7H,1-2H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

It is stored at room temperature .

Scientific Research Applications

Synthesis and Derivative Formation

  • Research by Rozentsveig et al. (2022) delves into the heterocyclization of related compounds, leading to the formation of various thiophene and pyrrole derivatives. This study demonstrates the potential of 3,3-bis(methylsulfanyl) derivatives in synthesizing a range of heterocyclic products, which could have implications in material science and pharmaceuticals (Rozentsveig et al., 2022).

Molecular Conformation and Interactions

  • Yadava et al. (2011) investigated the gas-phase conformational stabilities of certain pyrazolo[3,4-d]pyrimidine derivatives, including those with methylsulfanyl groups. This type of research is crucial for understanding the molecular behavior of 3,3-bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one in different environments (Yadava, Singh, & Roychoudhury, 2011).

Coordination Chemistry and Complex Formation

  • Otsuka et al. (2000) explored novel ligands containing pyridine and methylsulfanyl groups, studying their properties in copper complexes. This research highlights the relevance of such compounds in coordination chemistry and the formation of metal complexes, which can be significant in catalysis and material science (Otsuka, Hamasaki, Kurosaki, & Goto, 2000).

Crystallographic Analysis

  • Avasthi et al. (2003) conducted crystallographic studies to understand the molecular conformation of similar compounds. Such studies are crucial for pharmaceutical and material science applications, providing insights into the structural behavior of 3,3-bis(methylsulfanyl) derivatives (Avasthi et al., 2003).

Analytical Chemistry and Sensor Development

  • Hagimori et al. (2021) designed a fluorescence probe based on a similar pyridine-pyrimidine structure, demonstrating the potential use of such compounds in the development of selective sensors for metal ions, which is vital in environmental monitoring and biochemistry (Hagimori et al., 2021).

Future Directions

A study has mentioned the synthesis of multi-substituted 2,4-butadienes via the reaction of ketene dithioacetal, which could potentially involve "3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one" . This suggests that there may be future research directions exploring the use of this compound in the synthesis of other multi-substituted organic molecules.

properties

IUPAC Name

3,3-bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS2/c1-13-10(14-2)7-9(12)8-5-3-4-6-11-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATMJUDJDOFFHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=CC(=O)C1=CC=CC=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384563
Record name 3,3-bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one

CAS RN

78570-34-0
Record name 3,3-bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.